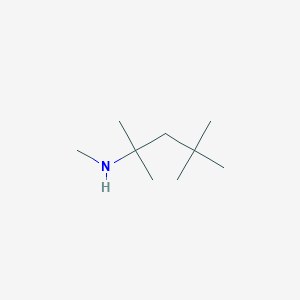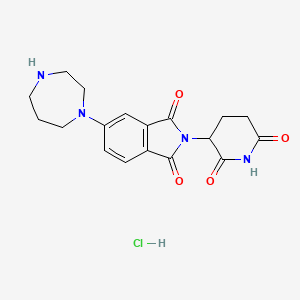
N-methyl-1,1,3,3-tetramethyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,1,3,3-tetramethyl-1-butylamine: is an organic compound with the molecular formula C9H21N and a molar mass of 143.27 g/mol . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as tert-octylamine and 2-amino-2,4,4-trimethylpentane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1,1,3,3-tetramethyl-1-butylamine can be achieved through several methods. One common approach involves the alkylation of 1,1,3,3-tetramethylbutylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-1,1,3,3-tetramethyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents such as to produce .
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of alkylated derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-methyl-1,1,3,3-tetramethyl-1-butylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1,1,3,3-tetramethyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the substrate from binding. This interaction can lead to the modulation of various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
- 1,1,3,3-Tetramethylbutylamine
- N,N-dimethyl-1,1,3,3-tetramethylbutylamine
- N-methyl-1-butylamine
Comparison: N-methyl-1,1,3,3-tetramethyl-1-butylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher steric hindrance and hydrophobicity , making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
10151-03-8 |
|---|---|
Formule moléculaire |
C9H21N |
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
N,2,4,4-tetramethylpentan-2-amine |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7-9(4,5)10-6/h10H,7H2,1-6H3 |
Clé InChI |
GSIDBWUSWHJWQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)


![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)

![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)


![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)

